6-chloro-N-(3,4,5-trimethoxyphenyl)imidazo[1,2-a]pyridine-2-carboxamide
Description
Properties
IUPAC Name |
6-chloro-N-(3,4,5-trimethoxyphenyl)imidazo[1,2-a]pyridine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClN3O4/c1-23-13-6-11(7-14(24-2)16(13)25-3)19-17(22)12-9-21-8-10(18)4-5-15(21)20-12/h4-9H,1-3H3,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNYNBPKIHPSNKU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)NC(=O)C2=CN3C=C(C=CC3=N2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-N-(3,4,5-trimethoxyphenyl)imidazo[1,2-a]pyridine-2-carboxamide typically involves the following steps:
Formation of the imidazo[1,2-a]pyridine core: This can be achieved through a cyclization reaction involving a suitable pyridine derivative and an imidazole precursor.
Introduction of the chloro substituent: Chlorination can be performed using reagents such as thionyl chloride or phosphorus pentachloride.
Attachment of the trimethoxyphenyl group: This step involves the coupling of the imidazo[1,2-a]pyridine core with a trimethoxyphenyl derivative, often using a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
6-chloro-N-(3,4,5-trimethoxyphenyl)imidazo[1,2-a]pyridine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding N-oxide derivatives.
Reduction: Formation of reduced imidazo[1,2-a]pyridine derivatives.
Substitution: Formation of substituted imidazo[1,2-a]pyridine derivatives with various functional groups.
Scientific Research Applications
6-chloro-N-(3,4,5-trimethoxyphenyl)imidazo[1,2-a]pyridine-2-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of infectious diseases and cancer.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 6-chloro-N-(3,4,5-trimethoxyphenyl)imidazo[1,2-a]pyridine-2-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.
Comparison with Similar Compounds
Key Structural Insights :
- 3,4,5-Trimethoxyphenyl Group : Enhances lipophilicity and may improve blood-brain barrier penetration compared to simpler aryl groups (e.g., phenyl or chlorophenyl) .
- Chloro Substituent : The 6-chloro group is conserved in antiparasitic analogs (e.g., ), suggesting a role in target binding or metabolic stability.
Pharmacological and Physicochemical Properties
- Nurr1 Agonism : Carboxamide derivatives like cpd 3 and cpd 4 exhibit potent Nurr1 activation (EC50 = 1 nM), suggesting the target compound may share this activity due to its analogous carboxamide group .
- Antiparasitic Activity: Chalcone-conjugated analogs () show sub-micromolar activity against Trypanosoma species, highlighting the scaffold’s versatility .
- ADME Properties : The 3,4,5-trimethoxyphenyl group may improve solubility compared to halogenated analogs (e.g., cpd S1–S5 in ), though excessive lipophilicity could reduce bioavailability.
Biological Activity
The compound 6-chloro-N-(3,4,5-trimethoxyphenyl)imidazo[1,2-a]pyridine-2-carboxamide is a notable member of the imidazo[1,2-a]pyridine family, which has garnered attention for its diverse biological activities. This article synthesizes available research findings regarding its biological activity, focusing on its potential therapeutic applications and mechanisms of action.
Chemical Structure and Properties
The chemical formula for this compound is . The presence of the trimethoxyphenyl group is significant as it enhances the compound's interaction with biological targets, potentially increasing its efficacy in various applications.
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. It has been shown to inhibit cell proliferation in several cancer cell lines:
- Cell Lines Tested : SGC-7901, A549 (lung cancer), MDA-MB-231 (breast cancer).
- Mechanism of Action : The compound induces cell cycle arrest at the G2/M phase and promotes apoptosis by downregulating anti-apoptotic proteins such as Bcl-2 and Mcl-1 .
Table 1: Anticancer Activity Summary
| Cell Line | IC50 Value (μM) | Mechanism of Action |
|---|---|---|
| SGC-7901 | 4.1 | Induces G2/M arrest |
| A549 | 3.4 | Disrupts microtubule dynamics |
| MDA-MB-231 | 1.59 | Downregulates cyclin-D1, E1 |
Inhibition of Tubulin Polymerization
The compound has demonstrated significant activity against tubulin polymerization, a crucial process for cell division:
- IC50 Values : The compound exhibits IC50 values comparable to known inhibitors like CA-4, indicating potent activity against tubulin dynamics .
- Binding Affinity : Molecular docking studies suggest that it binds effectively to the colchicine binding site on β-tubulin .
Other Biological Activities
In addition to its anticancer properties, this compound has been associated with:
- Antimicrobial Activity : Exhibits broad-spectrum antimicrobial effects.
- Anti-inflammatory Effects : Modulates inflammatory pathways potentially through inhibition of specific enzymes .
Study on Antitumor Activity
A study involving the administration of this compound in a rodent model showed promising results in inhibiting tumor growth and metastasis. The compound was administered over a period of 30 days, leading to significant reductions in tumor size compared to control groups .
Structure-Activity Relationship (SAR)
Research into the structure-activity relationship has indicated that modifications to the trimethoxyphenyl group can enhance or diminish biological activity. For instance, replacing certain functional groups has shown to affect both cytotoxicity and selectivity towards cancer cells .
Q & A
Basic: What are the common synthetic routes for 6-chloro-N-(3,4,5-trimethoxyphenyl)imidazo[1,2-a]pyridine-2-carboxamide, and what are their critical reaction parameters?
Methodological Answer:
The synthesis typically involves a multi-step approach:
Core Formation : Condensation of 2-aminoimidazole derivatives with aliphatic 1,3-difunctional compounds (e.g., β-ketoesters) to form the imidazo[1,2-a]pyridine core .
Chlorination : Electrophilic substitution at the 6-position using chlorinating agents like POCl₃ or NCS (N-chlorosuccinimide) under anhydrous conditions .
Carboxamide Coupling : Reaction of the carboxyl intermediate (e.g., 6-chloroimidazo[1,2-a]pyridine-2-carboxylic acid) with 3,4,5-trimethoxyaniline via coupling reagents such as EDCI/HOBt or HATU in DMF .
Critical Parameters :
- Temperature control (<0°C for chlorination to avoid overhalogenation).
- Solvent choice (e.g., DMF for coupling reactions to enhance reagent solubility).
- Protecting group strategies for methoxy substituents during amidation .
Basic: How is structural characterization of this compound performed, and what spectral markers are diagnostic?
Methodological Answer:
- NMR Spectroscopy :
- ¹H NMR : Look for aromatic protons in the imidazo[1,2-a]pyridine core (δ 7.5–8.5 ppm) and methoxy groups (δ 3.7–3.9 ppm, singlet) .
- ¹³C NMR : Carbonyl signals (C=O) at ~165–170 ppm and quaternary carbons in the heterocycle .
- HRMS : Confirm molecular ion [M+H]⁺ with <2 ppm error to validate the molecular formula .
- IR Spectroscopy : Stretching vibrations for C=O (~1680 cm⁻¹) and N-H (~3300 cm⁻¹) in the carboxamide group .
Basic: What in vitro assays are used for preliminary biological screening of this compound?
Methodological Answer:
- Anticancer Activity :
- MTT assay against cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculation .
- Apoptosis markers (Annexin V/PI staining) .
- Antimicrobial Screening :
- Broth microdilution for MIC determination against Gram-positive/negative bacteria .
- Kinase Inhibition :
- Fluorescence-based kinase assays (e.g., EGFR or Aurora kinases) .
Advanced: How can reaction conditions be optimized to improve yield and selectivity in the carboxamide coupling step?
Methodological Answer:
- Reagent Screening : Compare coupling agents (e.g., HATU vs. EDCI) to minimize racemization .
- Solvent Optimization : Test polar aprotic solvents (DMF vs. DMSO) for solubility and reactivity balance .
- Computational Guidance : Use DFT calculations to predict transition-state energies and identify steric/electronic bottlenecks (e.g., methoxy group hindrance) .
- Inert Atmosphere : Use N₂/Ar to prevent hydrolysis of activated intermediates .
Advanced: How to design a structure-activity relationship (SAR) study focusing on the trimethoxyphenyl substituent?
Methodological Answer:
Analog Synthesis : Replace 3,4,5-trimethoxy with:
- Mono-/dimethoxy variants (e.g., 3,4-dimethoxy).
- Electron-withdrawing groups (e.g., nitro) .
Biological Testing :
- Compare IC₅₀ values across analogs in kinase inhibition assays .
Computational Analysis :
- Molecular docking to assess binding interactions with target proteins (e.g., tubulin for anticancer activity) .
Data Interpretation :
- Correlate methoxy group positions with logP and cellular permeability (e.g., Caco-2 assay) .
Advanced: What computational methods are used to predict metabolic stability and toxicity?
Methodological Answer:
- ADMET Prediction :
- Metabolic Pathway Mapping :
- Toxicity Profiling :
Advanced: How to resolve contradictions in reported biological activity data across studies?
Methodological Answer:
Experimental Replication :
- Standardize assay conditions (e.g., cell line passage number, serum concentration) .
Data Normalization :
- Use positive controls (e.g., doxorubicin for cytotoxicity) to calibrate inter-lab variability .
Structural Validation :
- Confirm compound purity (>95% by HPLC) and identity (NMR/HRMS) to rule out degradation products .
Mechanistic Follow-Up :
- Perform target engagement assays (e.g., SPR for binding affinity) to validate hypothesized MOAs .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
